Cas no 71463-50-8 (Benzenepropanenitrile,2,6-dichloro-b-oxo-)
Benzenepropanenitrile,2,6-dichloro-b-oxo- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanenitrile,2,6-dichloro-b-oxo-
- 2,6-DICHLOROBENZOYLACETONITRILE
- 3-(2,6-dichlorophenyl)-3-oxopropanenitrile
- 3-(2,6-dichlorophenyl)-3-oxopropiononitrile
- AKOS000167661
- KCHWJFVEFMTLFE-UHFFFAOYSA-N
- CHEMBL4967878
- SCHEMBL2071218
- EN300-42320
- Z317041984
- 3-(2,6-dichlorophenyl)-3-oxo-propionitrile
- 3-(2,6-DICHLORO-PHENYL)-3-OXO-PROPIONITRILE
- DTXSID20991880
- MFCD00033180
- NS00063366
- FT-0604191
- EINECS 275-488-3
- A9353
- CS-0249057
- 3-(2,6-dichlorophenyl)-3-oxo-propanenitrile
- 71463-50-8
- G23006
-
- MDL: MFCD00033180
- Inchi: 1S/C9H5Cl2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2
- InChI Key: KCHWJFVEFMTLFE-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(CC#N)=O)Cl
Computed Properties
- Exact Mass: 212.97495
- Monoisotopic Mass: 212.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.383
- Boiling Point: 307.9°C at 760 mmHg
- Flash Point: 140°C
- Refractive Index: 1.567
- PSA: 40.86
Benzenepropanenitrile,2,6-dichloro-b-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111453-1g |
3-(2,6-Dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM132693-1g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95% | 1g |
$325 | 2024-07-24 | |
| Enamine | EN300-42320-0.05g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 0.05g |
$61.0 | 2025-03-21 | |
| Enamine | EN300-42320-0.1g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 0.1g |
$89.0 | 2025-03-21 | |
| Enamine | EN300-42320-0.25g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 0.25g |
$128.0 | 2025-03-21 | |
| Enamine | EN300-42320-0.5g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 0.5g |
$241.0 | 2025-03-21 | |
| Enamine | EN300-42320-1.0g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 1.0g |
$342.0 | 2025-03-21 | |
| Enamine | EN300-42320-2.5g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 2.5g |
$669.0 | 2025-03-21 | |
| Enamine | EN300-42320-5.0g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 5.0g |
$991.0 | 2025-03-21 | |
| Enamine | EN300-42320-10.0g |
3-(2,6-dichlorophenyl)-3-oxopropanenitrile |
71463-50-8 | 95.0% | 10.0g |
$1471.0 | 2025-03-21 |
Benzenepropanenitrile,2,6-dichloro-b-oxo- Suppliers
Benzenepropanenitrile,2,6-dichloro-b-oxo- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Benzenepropanenitrile,2,6-dichloro-b-oxo-
Benzenepropanenitrile, 2,6-Dichloro-b-Oxo
Benzenepropanenitrile, 2,6-dichloro-b-oxo (CAS No. 71463-50-8) is a chemical compound with a unique structure that has garnered attention in various fields of research. This compound is characterized by its benzenepropanenitrile backbone, which is substituted with two chlorine atoms at the 2 and 6 positions and an oxo group at the b-position. The compound's structure makes it a valuable intermediate in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.
The synthesis of Benzenepropanenitrile, 2,6-dichloro-b-oxo involves a series of carefully controlled reactions. Researchers have explored various methods to optimize its production, including the use of transition metal catalysts and novel reaction conditions. Recent studies have focused on improving the yield and purity of this compound through green chemistry approaches, such as using biodegradable solvents and reducing waste generation.
One of the most promising applications of Benzenepropanenitrile, 2,6-dichloro-b-oxo is in the development of bioactive compounds. Its structure allows for further functionalization to create molecules with potential therapeutic properties. For instance, researchers have investigated its ability to act as a precursor for anti-inflammatory agents and anticancer drugs. The compound's reactivity makes it a versatile building block in medicinal chemistry.
In terms of physical properties, Benzenepropanenitrile, 2,6-dichloro-b-oxo exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its stability under various conditions has been thoroughly studied to ensure safe handling and storage. The compound's spectral data, including UV-Vis and NMR spectra, have been documented to aid in its identification and characterization.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of Benzenepropanenitrile, 2,6-dichloro-b-oxo with high accuracy. These studies have provided insights into its reactivity and selectivity in different chemical environments. Additionally, molecular modeling techniques have been employed to design derivatives with enhanced bioavailability and efficacy.
The environmental impact of Benzenepropanenitrile, 2,6-dichloro-b-oxo has also been a topic of interest. Studies on its biodegradation pathways have shown that it can be metabolized by certain microorganisms under specific conditions. This information is crucial for assessing its ecological safety and guiding its responsible use in industrial applications.
In conclusion, Benzenepropanenitrile, 2,6-dichloro-b-oxo (CAS No. 71463-50-8) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines. As new research continues to uncover its properties and applications, this compound is poised to play an increasingly important role in the development of innovative chemical products.
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